molecular formula C7H4F2N2S B053882 2-Amino-4,6-difluorobenzothiazole CAS No. 119256-40-5

2-Amino-4,6-difluorobenzothiazole

Cat. No.: B053882
CAS No.: 119256-40-5
M. Wt: 186.18 g/mol
InChI Key: DDKKXSCVPKDRRS-UHFFFAOYSA-N
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Description

2-Amino-4,6-difluorobenzothiazole is a heterocyclic compound with the molecular formula C7H4F2N2S and a molecular weight of 186.18 g/mol . This compound is characterized by the presence of an amino group at the 2-position and two fluorine atoms at the 4- and 6-positions on the benzothiazole ring. It is used in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4,6-difluorobenzothiazole typically involves the reaction of 2-aminobenzothiazole with fluorinating agents under controlled conditions. One common method includes the use of fluorine gas or other fluorinating reagents such as Selectfluor in the presence of a catalyst . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters such as temperature, pressure, and the concentration of reactants to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4,6-difluorobenzothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted benzothiazoles .

Scientific Research Applications

Pharmaceutical Development

2-Amino-4,6-difluorobenzothiazole is primarily used as an intermediate in the synthesis of pharmaceuticals. Its derivatives have shown promise in developing anti-cancer agents and treatments for infectious diseases . The compound's ability to interact with biological targets makes it a valuable building block in medicinal chemistry.

Case Studies:

  • Antimicrobial Activity : Research has indicated that Schiff bases derived from this compound exhibit significant antimicrobial properties against various bacteria and fungi. For instance, studies demonstrated that these compounds were effective against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
  • Antitumor Agents : Several derivatives have been synthesized and evaluated for their cytotoxicity against cancer cell lines, showing potential as novel anticancer drugs .

Agricultural Chemicals

In agriculture, this compound is utilized in formulating agrochemicals such as herbicides and fungicides . Its application helps enhance crop protection and yield, which is critical for sustainable agricultural practices.

Case Studies:

  • Herbicide Development : The compound has been explored for its efficacy in controlling various weeds while minimizing environmental impact .
  • Fungicide Formulations : Research indicates that derivatives of this compound can effectively inhibit fungal growth, making them suitable for use in crop protection strategies .

Material Science

The compound is also investigated for its role in developing advanced materials, particularly those requiring specific thermal and chemical resistance. Its incorporation into polymers and coatings enhances durability under harsh conditions.

Applications:

  • Coatings : this compound-based coatings are being studied for their protective properties against corrosion and wear .
  • Polymer Science : Its use in polymer formulations aims to improve mechanical properties and thermal stability .

Analytical Chemistry

In analytical chemistry, this compound acts as a reagent in various methods for detecting and quantifying other compounds. This capability is essential for quality control in laboratories.

Applications:

  • Detection Methods : The compound is employed in chromatographic techniques and spectroscopic analyses to identify trace levels of contaminants in environmental samples .

Research in Biochemistry

Research involving this compound has expanded into biochemistry, particularly concerning enzyme inhibition studies. Understanding its interactions with biological macromolecules can lead to new therapeutic targets.

Case Studies:

  • Enzyme Inhibition : Studies have shown that derivatives can inhibit specific enzymes involved in metabolic pathways, providing insights into potential drug targets for diseases like cancer .

Mechanism of Action

The mechanism of action of 2-Amino-4,6-difluorobenzothiazole involves its interaction with specific molecular targets. The amino group and fluorine atoms play a crucial role in binding to enzymes or receptors, thereby modulating their activity. The compound can inhibit or activate various biochemical pathways, depending on the target .

Comparison with Similar Compounds

Comparison: Compared to its analogs, 2-Amino-4,6-difluorobenzothiazole is unique due to the presence of two fluorine atoms, which significantly influence its chemical reactivity and biological activity. The fluorine atoms enhance the compound’s stability and lipophilicity, making it more effective in certain applications .

Biological Activity

2-Amino-4,6-difluorobenzothiazole is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, characterization, and biological evaluation of this compound and its derivatives, particularly focusing on antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of this compound is C7_7H4_4F2_2N2_2S, with a molecular weight of 186.18 g/mol. The presence of fluorine atoms and the benzothiazole moiety contribute to its unique biological properties.

Synthesis of Derivatives

Recent studies have focused on synthesizing Schiff bases derived from this compound through condensation reactions with various aromatic aldehydes. Notable derivatives include:

  • N-(4-chlorobenzylidene)-4,6-difluorobenzothiazole-2-amine
  • N-(3,4-dimethoxybenzylidene)-4,6-difluorobenzothiazole-2-amine

These derivatives were characterized using techniques such as FT-IR, Mass Spectrometry, and NMR spectroscopy to confirm their structures .

Antimicrobial Activity

The synthesized Schiff bases were screened for antimicrobial activity against several bacterial strains:

Bacterial Strain Type Activity
Staphylococcus aureusGram-positiveActive
Bacillus subtilisGram-positiveActive
Escherichia coliGram-negativeModerate
Serratia marcescensGram-negativeModerate
Rhizopus sp.FungalInactive
Aspergillus nigerFungalInactive

Minimum Inhibitory Concentration (MIC) tests indicated significant antibacterial activity against both Gram-positive and Gram-negative bacteria .

Anticancer Activity

Research has shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity against K562 leukemia cells : Compounds displayed significant anti-proliferative effects, indicating potential as anticancer agents.

Studies suggest that modifications to the benzothiazole ring can enhance the cytotoxic effects on cancer cells .

Anti-inflammatory Activity

Some derivatives have also been evaluated for their anti-inflammatory properties. The mechanism often involves inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation.

Case Studies

  • Antimicrobial Efficacy : A study reported the synthesis of multiple Schiff bases from this compound. These compounds were tested against a panel of microorganisms, demonstrating promising antibacterial activity comparable to standard antibiotics .
  • Cytotoxicity in Cancer Models : Another investigation assessed the impact of these derivatives on human cancer cell lines. The results indicated that certain compounds significantly inhibited cell growth and induced apoptosis in K562 leukemia cells .

Properties

IUPAC Name

4,6-difluoro-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F2N2S/c8-3-1-4(9)6-5(2-3)12-7(10)11-6/h1-2H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDKKXSCVPKDRRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C2C(=C1F)N=C(S2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10353236
Record name 2-Amino-4,6-difluorobenzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10353236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119256-40-5
Record name 2-Amino-4,6-difluorobenzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10353236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,6-difluoro-1,3-benzothiazol-2-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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